2,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with two methoxy groups at the 2 and 4 positions, and a pyrazole ring attached to the amide nitrogen. The presence of the pyrazole ring and the methoxy groups imparts unique chemical and biological properties to this compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of an appropriate hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Coupling with Benzamide: The synthesized pyrazole derivative is then coupled with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
2,4-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2,4-Dimethoxybenzamide: Lacks the pyrazole ring, resulting in different chemical and biological properties.
N-(5-Methyl-3-phenyl-1H-pyrazol-4-yl)benzamide: Lacks the methoxy groups, affecting its reactivity and biological activity.
2,4-Dimethoxy-N-(3-phenyl-1H-pyrazol-4-yl)benzamide: Similar structure but without the methyl group on the pyrazole ring.
Uniqueness: The presence of both the methoxy groups and the pyrazole ring in 2,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide imparts unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
CAS No. |
645418-02-6 |
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Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C19H19N3O3/c1-12-17(18(22-21-12)13-7-5-4-6-8-13)20-19(23)15-10-9-14(24-2)11-16(15)25-3/h4-11H,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
DLQGQKZROMOBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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